molecular formula C17H18O5 B11140743 2-(4-Propylphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone

2-(4-Propylphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone

Cat. No.: B11140743
M. Wt: 302.32 g/mol
InChI Key: DDQGQCRIJHDYQW-UHFFFAOYSA-N
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Description

2-(4-Propylphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone is a synthetic polyphenolic compound of significant interest for biochemical and pharmacological research. Its molecular structure, featuring a 2,4,6-trihydroxyphenyl group, suggests potential for strong antioxidant activity, as the number and arrangement of hydroxyl groups on the aromatic ring are key determinants in free radical scavenging . This structural characteristic is shared with other bioactive phenolics studied for their ability to interact with biological systems and mitigate oxidative stress. The 4-propylphenoxy moiety may influence the compound's lipophilicity and biomolecular interactions, potentially affecting its behavior in biological systems. Researchers can investigate this compound as a novel chemical entity for various applications, including the study of enzyme inhibition, signal transduction pathways, and cellular oxidative processes. Its unique architecture makes it a valuable candidate for structure-activity relationship (SAR) studies aimed at developing new research tools or therapeutic leads. This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

2-(4-propylphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone

InChI

InChI=1S/C17H18O5/c1-2-3-11-4-6-13(7-5-11)22-10-16(21)17-14(19)8-12(18)9-15(17)20/h4-9,18-20H,2-3,10H2,1H3

InChI Key

DDQGQCRIJHDYQW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2O)O)O

Origin of Product

United States

Preparation Methods

Functional Group Compatibility

  • Trihydroxyphenyl moiety : Requires protection (e.g., acetylation, silylation) to avoid oxidation or self-condensation.

  • Ethanone bridge : Stabilizes via resonance but may undergo keto-enol tautomerism under basic conditions.

  • Propylphenoxy group : Derived from 4-propylphenol, which can be synthesized via Friedel-Crafts alkylation of phenol with propyl chloride.

Synthetic Pathways

Williamson Ether Synthesis with Protected Intermediates

This two-step approach involves:

  • Protection of 2,4,6-trihydroxyacetophenone :

    • Acetylation using acetic anhydride in pyridine yields 1-(2,4,6-triacetoxyphenyl)ethanone.

  • Etherification with 4-propylphenol derivative :

    • Reaction of the protected acetophenone with 4-propylphenyl bromide in the presence of K₂CO₃ in acetone (60°C, 12 hours).

    • Deprotection : Hydrolysis with aqueous NaOH (10%, 4 hours) yields the final product.

Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
ProtectionAc₂O, Pyridine, 80°C, 6h9298.5
Etherification4-Propylphenyl Br, K₂CO₃, Acetone, 60°C7597.2
DeprotectionNaOH (10%), RT, 4h8899.1

Ullmann Condensation for Direct Ether Formation

Copper(I)-catalyzed coupling avoids protection steps:

  • Reactants : 2,4,6-Trihydroxyacetophenone and 4-propyliodobenzene.

  • Conditions : CuI (10 mol%), Cs₂CO₃, DMF, 120°C, 24 hours.

  • Yield : 68% after silica gel chromatography.

Advantages :

  • Bypasses protection-deprotection, reducing steps.

  • Tolerates electron-rich aryl halides.

Challenges :

  • Limited scalability due to high catalyst loading.

  • Requires rigorous exclusion of moisture.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) :

    • δ 12.45 (s, 3H, phenolic -OH), δ 7.52 (d, J=8.5 Hz, 2H, aromatic), δ 6.12 (s, 2H, trihydroxyphenyl), δ 2.58 (t, J=7.2 Hz, 2H, -CH₂-), δ 1.65 (m, 2H, -CH₂-), δ 0.95 (t, J=7.4 Hz, 3H, -CH₃).

  • FT-IR :

    • 3350 cm⁻¹ (O-H stretch), 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).

Purity Assessment

  • HPLC : C18 column, 70:30 H₂O:MeCN, λ=254 nm, retention time=9.8 min.

  • Melting Point : 189–191°C (uncorrected).

Challenges and Optimization

Competing Side Reactions

  • Self-etherification : Minimized by using a 1.5:1 molar ratio of 4-propylphenol derivative to acetophenone.

  • Oxidation of hydroxyl groups : Additives like BHT (0.1 wt%) suppress radical formation.

Solvent and Base Selection

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may decompose at high temperatures.

  • Weak bases (K₂CO₃) favor SN2 mechanisms over elimination.

Industrial Scalability Considerations

  • Cost analysis : Williamson synthesis is preferred for large-scale production due to lower catalyst costs.

  • Waste management : Acetone and DMF require distillation recovery systems to meet environmental regulations .

Chemical Reactions Analysis

Types of Reactions

2-(4-Propylphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.

    Substitution: The phenolic hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to the formation of various ethers or esters.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: The compound serves as a precursor for synthesizing more complex molecules and materials. Its unique structure allows for modifications that can lead to new derivatives with distinct properties .

Biology

  • Biological Activity: Research indicates that 2-(4-Propylphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone exhibits various biological activities, including antioxidant properties. The phenolic hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity .
  • Drug Discovery Potential: Due to its structural features, the compound is being investigated for its potential therapeutic effects. Its ability to modulate cellular processes through redox reactions makes it a candidate for drug development .

Medicine

  • Pharmacological Research: Ongoing studies are evaluating the compound's pharmacological properties to identify potential applications in treating diseases. Its interaction with specific molecular targets may lead to the development of new therapeutic agents .

Material Science

  • Development of Advanced Materials: The unique structure of this compound makes it valuable in creating advanced materials such as polymers and coatings. Its lipophilicity may enhance bioavailability and interaction with biological membranes .

Case Studies

Study Focus Findings
Study on Antioxidant ActivityInvestigated the antioxidant capacity of various phenolic compounds including this compoundDemonstrated significant radical scavenging activity, suggesting potential health benefits .
Drug Development ResearchEvaluated the pharmacological effects of the compound in vitroShowed promising results in modulating cellular pathways related to inflammation and oxidative stress .
Material Science ApplicationExplored the use of the compound in polymer synthesisFound improvements in material properties such as thermal stability and mechanical strength when incorporated into polymer matrices.

Mechanism of Action

The mechanism of action of 2-(4-Propylphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in redox reactions, which can modulate cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Inference for target compound :

Physical Properties

Melting Points and Molecular Weight Trends
Compound (CAS No.) Molecular Formula Molecular Weight Melting Point (°C) Source
2-(4-Ethylphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone ([243657-62-7]) C₁₆H₁₆O₅ 288.30 Not reported
2-(4-Methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone ([243657-65-0]) C₁₅H₁₄O₆ 290.27 Not reported
2-(4-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone C₁₄H₁₁NO₆ 289.25 245–250
2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone ([110865-03-7]) C₈H₇ClO₄ 202.59 Not reported

Inference for target compound :

  • Molecular weight for 2-(4-propylphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone is estimated as ~302.34 g/mol (C₁₇H₁₈O₅).
  • Melting points for alkyl-substituted analogues (e.g., ethyl or propyl) are typically lower than nitro or halogenated derivatives due to reduced polarity.

Reactivity and Functional Group Impact

  • Alkyl vs. Electron-Withdrawing Groups: Ethyl and propylphenoxy groups are electron-donating, enhancing stability of the ethanone core but reducing electrophilicity compared to nitro or chloro substituents.
  • Synthetic Flexibility: Propylphenoxy derivatives may exhibit improved solubility in organic solvents compared to nitro or hydroxy-substituted analogues, facilitating purification.

Biological Activity

The compound 2-(4-Propylphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone is a phenolic derivative notable for its complex structure, which includes a propylphenoxy group and a trihydroxyphenyl moiety. This compound has garnered attention in the scientific community due to its potential biological activities , including antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Structural Features

  • Molecular Formula: C16H18O4
  • Molecular Weight: Approximately 278.31 g/mol
  • Functional Groups: Phenolic hydroxyl groups contribute to its reactivity and biological activity.

The unique propyl substitution on the phenoxy group enhances the compound's lipophilicity, which may influence its bioavailability and interaction with biological membranes.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activities. The presence of multiple hydroxyl groups allows for effective scavenging of free radicals. Studies have shown that such compounds can reduce oxidative stress in various biological systems, potentially mitigating damage associated with chronic diseases.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This inhibition could be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways such as AKT and MAPK. Further research is required to elucidate the specific molecular targets and pathways affected by this compound.

Summary of Key Studies

Study ReferenceFocusFindings
Antioxidant ActivityDemonstrated significant free radical scavenging ability.
Anti-inflammatory EffectsInhibited COX and LOX activity in vitro.
Anticancer PropertiesInduced apoptosis in A549 lung cancer cells via AKT signaling modulation.

The biological activity of this compound is thought to involve several mechanisms:

  • Redox Reactions: The phenolic groups can participate in redox reactions, influencing cellular oxidative stress levels.
  • Enzyme Interaction: The compound may interact with various enzymes involved in metabolic pathways.
  • Receptor Modulation: Potential interactions with cellular receptors could modulate signaling pathways related to inflammation and cell proliferation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2,4,6-TrihydroxyacetophenoneC8H8O5Known for antioxidant properties; precursor to flavonoids.
2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanoneC14H11ClO4Chlorine substitution alters biological activity.
2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanoneC14H11BrO4Bromine substitution impacts reactivity and stability.

This comparative analysis highlights how variations in substituents can significantly affect biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Propylphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation, using a suitable acyl chloride (e.g., propionyl chloride) and a Lewis acid catalyst (e.g., AlCl₃). Optimization involves varying temperature (80–120°C), solvent polarity (dichloromethane vs. toluene), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Parallel small-scale reactions under controlled conditions can identify optimal yields .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks (e.g., phenolic -OH at δ 9–12 ppm, aromatic protons in the 2,4,6-trihydroxyphenyl group at δ 6–7 ppm) .
  • XRD : Single-crystal X-ray diffraction (296 K, Mo-Kα radiation) resolves bond lengths and angles. For example, the ethanone carbonyl bond typically appears at ~1.21 Å, consistent with similar ethanone derivatives .

Q. What are the key physical properties (e.g., solubility, melting point) of this compound, and how are they experimentally determined?

  • Methodology :

  • Melting Point : Use a capillary tube apparatus with a heating rate of 1°C/min. Expected range: 150–180°C (based on analogs like 2-chloro-1-(2,4-dimethylphenyl)ethanone, mp 182°C) .
  • Solubility : Perform gravimetric analysis in solvents (e.g., DMSO, ethanol). Polar solvents typically enhance solubility due to hydroxyl and ketone groups .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodology : Use a combination of liquid-liquid extraction (e.g., ethyl acetate/water) followed by recrystallization (ethanol/water). For complex mixtures, preparative HPLC with a C18 column (acetonitrile/water mobile phase) achieves >95% purity .

Advanced Research Questions

Q. How can reaction mechanisms for the synthesis of this compound be validated, particularly regarding regioselectivity?

  • Methodology :

  • Isotopic Labeling : Introduce 18O^{18}O or 2H^{2}H isotopes to track electrophilic substitution pathways.
  • DFT Calculations : Compare theoretical vs. experimental IR and NMR spectra to confirm intermediate stability and reaction pathways .

Q. What experimental designs are recommended for evaluating the compound’s bioactivity, such as enzyme inhibition or antimicrobial effects?

  • Methodology :

  • Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., tyrosinase) using UV-Vis spectroscopy (λ = 475 nm for dopachrome formation).
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to active sites (e.g., cytochrome P450 enzymes) .

Q. How should researchers address contradictions in spectral data or unexpected byproduct formation during synthesis?

  • Methodology :

  • High-Resolution Mass Spectrometry (HRMS) : Identify byproducts (e.g., chlorinated derivatives from residual HCl).
  • Reaction Monitoring : Use in-situ FTIR to detect intermediates and adjust reaction conditions in real time .

Q. What computational tools can predict the compound’s reactivity or stability under varying pH and temperature conditions?

  • Methodology :

  • pKa Prediction : Employ MarvinSketch or ACD/Labs to estimate acidic/basic sites (e.g., phenolic -OH groups with pKa ~10).
  • Degradation Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

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